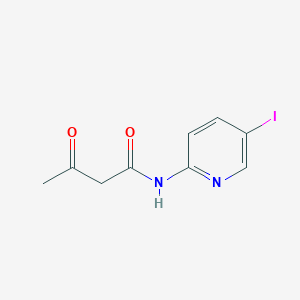

N-(5-iodo-2-pyridinyl)-3-oxobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-iodo-2-pyridinyl)-3-oxobutanamide” is a chemical compound. Based on its name, it likely contains an iodine atom and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving “N-(5-iodo-2-pyridinyl)-3-oxobutanamide” would depend on the specific conditions and reactants used. Pyridine derivatives can undergo a variety of reactions, but without more specific information, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen

- TNA37322 exhibits promising potential as a lead compound for drug development. Researchers investigate its interactions with biological targets, aiming to design novel pharmaceuticals. The compound’s structural features may allow it to modulate specific pathways or receptors, making it valuable in treating diseases such as cancer, inflammation, or neurodegenerative disorders .

- Studies explore the antibacterial and antifungal effects of TNA37322 . Its iodine-containing pyridine ring could disrupt microbial membranes or inhibit essential enzymes. Researchers investigate its efficacy against drug-resistant pathogens, including bacteria like MRSA (methicillin-resistant Staphylococcus aureus) and fungi like Candida .

- TNA37322 can serve as a ligand in MOFs, which are porous materials with applications in gas storage, catalysis, and drug delivery. Researchers synthesize MOFs incorporating this compound to enhance their properties, such as gas adsorption capacity or controlled drug release .

- PDT is a cancer treatment that involves light-activated compounds. TNA37322 could be used as a photosensitizer in PDT. When exposed to light, it generates reactive oxygen species, damaging cancer cells selectively. Researchers investigate its efficacy and safety for specific cancer types .

- Chemists utilize TNA37322 as a building block in organic synthesis. Its keto group allows for diverse functionalization, enabling the creation of complex molecules. Additionally, it serves as a ligand in transition metal-catalyzed reactions, facilitating efficient transformations .

- Researchers explore the incorporation of TNA37322 into nanocrystals or nanoparticles. These nanomaterials exhibit unique optical, electronic, or magnetic properties. Applications include sensors, imaging agents, and drug carriers. The compound’s iodine atom may enhance these properties .

Medicinal Chemistry and Drug Development

Antimicrobial Properties

Metal-Organic Frameworks (MOFs)

Photodynamic Therapy (PDT)

Organic Synthesis and Catalysis

Materials Science and Nanotechnology

Eigenschaften

IUPAC Name |

N-(5-iodopyridin-2-yl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O2/c1-6(13)4-9(14)12-8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISXHXBBCDPNGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-iodo-2-pyridinyl)-3-oxobutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide](/img/structure/B2783416.png)

![1-(4-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2783422.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2783428.png)

![N-cyclooctyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2783431.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2783435.png)

![2-(2-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2783437.png)